Patented Intermediate for Thrombopoietin Mimetics
The compound is explicitly claimed as an intermediate in US Patent 6,670,387 B1 for thrombopoietin mimetics. In the synthetic scheme, 4-amino-3-hydroxy-1-naphthalene compound (c) is a required precursor for diazotization, which is the critical step to form the diazonium compound (d) for subsequent azo-coupling with a pyrazole ring [1]. This contrasts with analogs like 4-amino-1-naphthoic acid, which lacks the 3-hydroxy group necessary for the correct azo-coupling regiochemistry and tautomeric form, and would lead to a different, pharmacologically inactive product.
| Evidence Dimension | Synthetic utility for a defined, patented pharmaceutical scaffold (TPO mimetic) |
|---|---|
| Target Compound Data | Reacts via a specific diazotization-coupling sequence to yield active azo-naphthalene conjugates. |
| Comparator Or Baseline | 4-amino-1-naphthoic acid (lacks 3-OH): yields incorrect azo-hydrazone tautomer. 3-hydroxy-2-naphthoic acid (different substitution): yields a regioisomeric scaffold with no reported TPO activity. |
| Quantified Difference | Not applicable (Boolean outcome: correct vs. incorrect product formation). |
| Conditions | Synthesis of Formula II compounds as described in US6670387B1; aqueous acidic diazotization followed by base-catalyzed coupling. |
Why This Matters
This confirms the compound's irreplaceable structural role in constructing a specific, patented class of bioactive molecules, making it a mandatory procurement item for any group replicating or building upon that IP.
- [1] SmithKline Beecham Corporation; Ligand Pharmaceuticals. (2003). Thrombopoietin mimetics. U.S. Patent No. 6,670,387 B1. Washington, DC: U.S. Patent and Trademark Office. View Source
